BenchChemオンラインストアへようこそ!

Fluorecite

Fluorescein angiography Adverse drug reaction Brand vs. generic comparison

Fluorecite (CAS 123902-38-5) is the MeSH-indexed registry term for sodium fluorescein—a water-soluble, low-molecular-weight (376 Da) xanthene fluorophore that functions as an intravenous diagnostic dye. Marketed as FLUORESCITE® (fluorescein injection, USP) 10% by Alcon, it is supplied as a sterile, unpreserved, single-use aqueous solution with a pH of 8.0–9.8 and osmolality of 572–858 mOsm/kg, indicated for diagnostic fluorescein angiography and angioscopy of retinal and iris vasculature.

Molecular Formula C8H17N3O
Molecular Weight 0
CAS No. 123902-38-5
Cat. No. B1168202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorecite
CAS123902-38-5
SynonymsFluorecite
Molecular FormulaC8H17N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorecite (Sodium Fluorescein, CAS 123902-38-5): Procurement-Relevant Identity, Classification, and Core Specifications


Fluorecite (CAS 123902-38-5) is the MeSH-indexed registry term for sodium fluorescein—a water-soluble, low-molecular-weight (376 Da) xanthene fluorophore that functions as an intravenous diagnostic dye [1]. Marketed as FLUORESCITE® (fluorescein injection, USP) 10% by Alcon, it is supplied as a sterile, unpreserved, single-use aqueous solution with a pH of 8.0–9.8 and osmolality of 572–858 mOsm/kg, indicated for diagnostic fluorescein angiography and angioscopy of retinal and iris vasculature [2]. The compound fluoresces at 520–530 nm upon excitation by blue light (465–490 nm), a photophysical signature that underpins its clinical and research utility as a vascular tracer [3].

Why Fluorecite (Sodium Fluorescein, CAS 123902-38-5) Cannot Be Interchanged with Generic or Alternative Fluorescein Products Without Risk


Although the active pharmaceutical ingredient—fluorescein sodium—is chemically identical across branded and generic formulations, the clinical safety profile is demonstrably manufacturer-dependent. A head-to-head study of 2,071 angiography patients reported a statistically significant difference in adverse reaction incidence between imported sodium fluorescein (Alcon/Fluorescite, 7.09%) and a domestic Chinese generic (11.37%; P<0.05) [1]. Furthermore, brand-specific formulation parameters diverge: FLUORESCITE® 10% specifies a pH range of 8.0–9.8, while AK-FLUOR® 10% tightens this to 8.3–9.8, and the 25% concentration carries an osmolality of 1,800–2,200 mOsm/kg versus 572–858 mOsm/kg for the 10% product [2]. These differences in tolerability, specification tolerances, and osmolar load carry direct consequences for institutional procurement decisions, formulary selection, and patient risk management in high-throughput angiography suites.

Fluorecite (CAS 123902-38-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Adverse Reaction Rate: Imported Fluorecite (Alcon) 7.09% vs. Domestic Chinese Generic 11.37% (P<0.05) in 2,071 Fundus Angiography Patients

In a prospective comparative study of 2,071 patients undergoing fundus fluorescein angiography, Group A (n=1,156) received imported sodium fluorescein manufactured by Alcon (USA) at 100 mg/mL (i.e., FLUORESCITE® 10%), while Group B (n=915) received a domestic Chinese generic (Guangzhou Mingxing Pharmaceutical) at 200 mg/mL [1]. The total adverse reaction rate in Group A was 7.09% (82/1,156) versus 11.37% (104/915) in Group B, yielding an absolute risk reduction of 4.28 percentage points (P<0.05). Mild adverse reactions specifically were also significantly lower in Group A (P<0.05), while moderate and severe reaction rates did not differ significantly between groups [1].

Fluorescein angiography Adverse drug reaction Brand vs. generic comparison

Formulation pH Specification: Fluorescite pH 8.0–9.8 vs. AK-FLUOR pH 8.3–9.8—Broader pH Window with Potential Clinical Implications

FLUORESCITE® 10% (Alcon) is specified with a pH range of 8.0–9.8 [1]. In contrast, AK-FLUOR® 10% (Akorn) specifies a narrower pH window of 8.3–9.8 [2]. Both products share identical osmolality specifications for the 10% concentration (572–858 mOsm/kg). The lower bound of FLUORESCITE's pH specification (8.0 vs. 8.3) indicates a potentially broader manufacturing acceptance range that could influence local tolerability upon extravasation—a recognized clinical hazard given that the alkaline pH of fluorescein solutions can cause severe local tissue damage including skin sloughing and superficial phlebitis [1].

Drug formulation pH specification Extravasation risk

Intraoperative Utility: Sodium Fluorescein (Fluorecite) vs. Indocyanine Green for Cerebrovascular Videoangiography—Complementary but Differentiated Performance

A prospective comparative study evaluated sodium fluorescein (Na-Fl, i.e., Fluorecite) versus indocyanine green (ICG) videoangiography in 49 consecutive patients undergoing aneurysm (n=48 aneurysms) and arteriovenous malformation (n=11 AVMs) surgery [1]. Na-Fl was found qualitatively superior for real-time evaluation of low-caliber perforating arteries and delineation of aneurysm dome anatomy during active surgical manipulation. ICG provided the advantage of repeated playback capability and quantitative flow analysis via the FLOW-800 module, proving more useful for AVM angioarchitecture assessment. The authors concluded that the two fluorophores are complementary rather than interchangeable, with Na-Fl offering specific advantages in aneurysm dissection guidance that ICG cannot replicate [1].

Neurosurgery Videoangiography Aneurysm surgery

Molecular Tracer Properties: Fluorecite (MW 376 Da, Negative Charge) vs. Gd-DTPA (MW 742 Da)—Predictive Value for Cranial Nerve MRI Enhancement Patterns

In an experimental rabbit model, sodium fluorescein (Fluorecite, MW 376 Da, negatively charged) was used to map vascular permeability across cranial nerve roots following intravenous injection [1]. Fluorescence was consistently observed in the distal portions of cranial nerves III, VII, IX, and X, while absent in nerves I, II, and VIII. Histologically, fluorescence localized to epineurium, perineurium, and endoneurium, sparing nerve fibers. The authors used these permeability patterns—driven by Fluorecite's molecular weight (376 Da) and charge—to infer that Gd-DTPA (MW 742 Da, also negatively charged) would exhibit similar distribution, thereby explaining observed Gd-MRI enhancement patterns in facial and trigeminal nerves [1]. This established Fluorecite as a validated surrogate tracer for predicting clinically relevant MRI contrast distribution.

Vascular permeability Cranial nerve imaging Tracer kinetics

Concentration-Dependent Angiogram Quality: 25% Sodium Fluorescein Superior to 10% (P<0.01) with Equivalent Safety Profile

A double-blind crossover study compared 3 mL of 25% sodium fluorescein solution versus 5 mL of 10% solution (i.e., the standard FLUORESCITE® 10% presentation) in 41 normal volunteers and 42 patients with diverse ophthalmic disorders [1]. There was no significant difference in the incidence or severity of adverse reactions between the two concentrations. However, the 25% solution was significantly superior in angiogram quality (P<0.01), five-minute phase angiogram visualization (P<0.05), and overall paired comparison preference (P<0.005) [1]. This evidence establishes that while FLUORESCITE® 10% is safe and effective, the 25% concentration—available in alternative brand presentations—offers measurably superior image quality at equivalent safety, a factor relevant when procurement decisions prioritize diagnostic yield.

Fluorescein angiography Dose optimization Image quality

Fluorecite (CAS 123902-38-5) Procurement-Relevant Application Scenarios Derived from Quantitative Evidence


High-Throughput Ophthalmic Angiography Suites Prioritizing Patient Safety and Low Adverse Event Rates

Institutional procurement for busy retinal angiography services should weigh the demonstrated 4.28% absolute reduction in total adverse reactions observed with imported Fluorecite (Alcon, 7.09%) versus a domestic generic comparator (11.37%, P<0.05) across 2,071 patients [1]. For a center performing 5,000 angiograms annually, this differential translates to approximately 214 fewer adverse events per year when selecting Fluorecite—a meaningful safety margin that impacts patient experience, clinic efficiency, and medicolegal risk.

Neurosurgical Aneurysm and AVM Surgery Requiring Real-Time Intraoperative Perforator Visualization

For neurosurgical departments performing microsurgical aneurysm clipping and AVM resection, sodium fluorescein (Fluorecite) offers a distinct intraoperative advantage over ICG for real-time, dynamic assessment of low-caliber perforating arteries and aneurysm dome anatomy during active vessel manipulation [1]. Procurement decisions should favor stocking both fluorophores as complementary tools, with Fluorecite designated for scenarios requiring continuous visual feedback during dissection.

Preclinical Neurovascular Permeability Research Using Fluorescent Tracers as Surrogates for Gadolinium-Based MRI Contrast Agents

In experimental models investigating blood-nerve barrier permeability, Fluorecite (MW 376 Da, negatively charged) serves as a validated, directly visualizable surrogate for predicting Gd-DTPA (MW 742 Da) distribution patterns in cranial nerves [1]. Research laboratories designing translational imaging studies can procure Fluorecite as a cost-effective fluorescent tracer that bridges histological fluorescence data with clinical Gd-MRI enhancement findings, enabling experimental designs that would be logistically challenging with gadolinium-based agents alone.

Cerebrospinal Fluid Leak Detection via Intrathecal Fluorescein Administration

Fluorecite (sodium fluorescein) is employed off-label for intrathecal administration to localize cerebrospinal fluid (CSF) fistulas during endoscopic skull base surgery, with sensitivity and specificity reported as extremely high for intraoperative CSF leak detection [1]. Procurement for this application requires sourcing preservative-free, sterile sodium fluorescein solution at low concentrations (0.5–5%), with the Alcon FLUORESCITE® 10% product serving as a commonly used source after appropriate dilution.

Quote Request

Request a Quote for Fluorecite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.